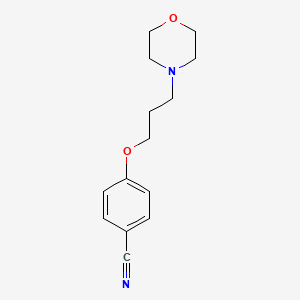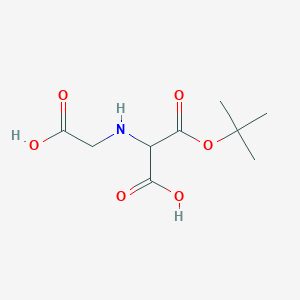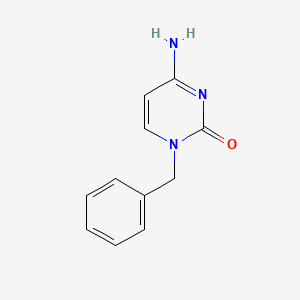
4-amino-1-benzylpyrimidin-2-one
Vue d'ensemble
Description
4-amino-1-benzylpyrimidin-2-one is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound features an amino group at the 4-position, a benzyl group at the 1-position, and a keto group at the 2-position of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-benzylpyrimidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidine precursor.
Amination: Introduction of the amino group at the 4-position can be achieved through nucleophilic substitution reactions.
Benzylation: The benzyl group is introduced at the 1-position using benzyl halides in the presence of a base.
Oxidation: The keto group at the 2-position can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-1-benzylpyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the keto group to a hydroxyl group.
Substitution: Halogenation or alkylation at different positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce hydroxyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-amino-1-benzylpyrimidin-2-one involves its interaction with specific molecular targets and pathways. The amino and benzyl groups may play a role in binding to enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-methylpyrimidine: Similar structure with a methyl group instead of a benzyl group.
1-Benzyl-4-hydroxypyrimidine: Similar structure with a hydroxyl group instead of an amino group.
Uniqueness
4-amino-1-benzylpyrimidin-2-one is unique due to the presence of both an amino group and a benzyl group, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
60722-54-5 |
|---|---|
Formule moléculaire |
C11H11N3O |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
4-amino-1-benzylpyrimidin-2-one |
InChI |
InChI=1S/C11H11N3O/c12-10-6-7-14(11(15)13-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,15) |
Clé InChI |
WHSOKGZCVSCOJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=CC(=NC2=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
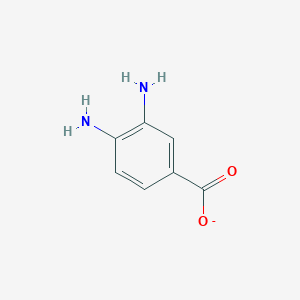

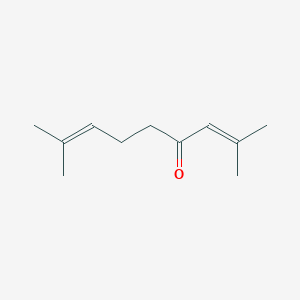
![3-Chloro-4,5-bis[(prop-2-yn-1-yl)oxy]aniline](/img/structure/B8644873.png)
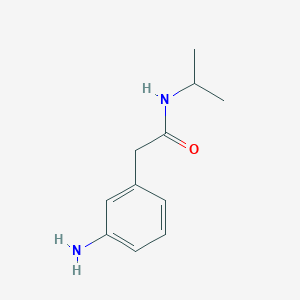
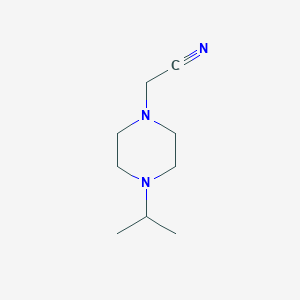
![Propanoic acid, 2,2-dimethyl-, 4-(cyclopropylmethoxy)-3-[(1R,2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclopropyl]phenyl ester, rel-](/img/structure/B8644892.png)
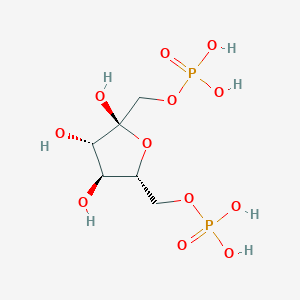
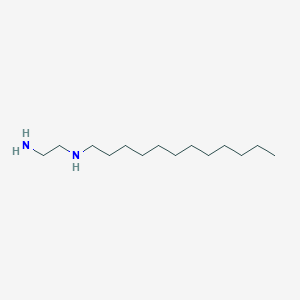
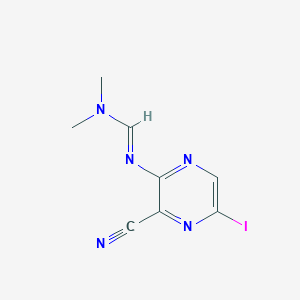
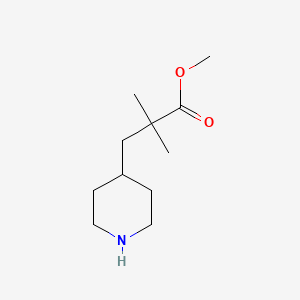
![Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8644948.png)
